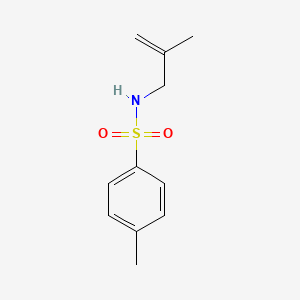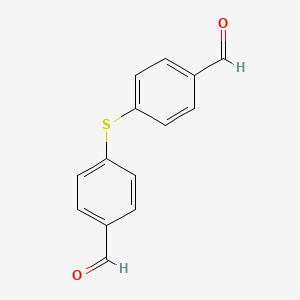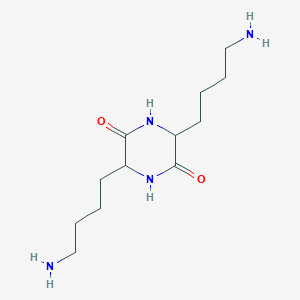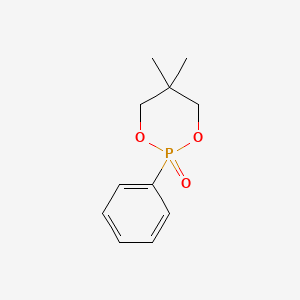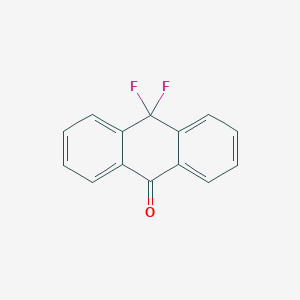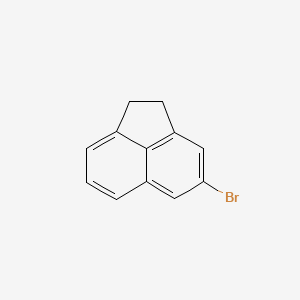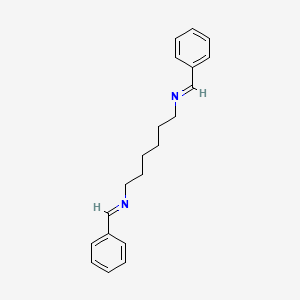
(E,E)-N,N'-(Hexane-1,6-diyl)bis(1-phenylmethanimine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dibenzylidene-1,6-hexanediamine: is an organic compound characterized by the presence of two benzylidene groups attached to a hexanediamine backbone. This compound is notable for its structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibenzylidene-1,6-hexanediamine typically involves the condensation reaction between 1,6-hexanediamine and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bonds. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of N,N’-Dibenzylidene-1,6-hexanediamine follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dibenzylidene-1,6-hexanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert the imine groups back to primary amines.
Substitution: The benzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzylidene derivatives.
Applications De Recherche Scientifique
Chemistry: N,N’-Dibenzylidene-1,6-hexanediamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules and its role in various biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: N,N’-Dibenzylidene-1,6-hexanediamine is utilized in the production of specialty chemicals, resins, and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,N’-Dibenzylidene-1,6-hexanediamine involves its ability to form stable imine bonds, which can interact with various molecular targets. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
N,N’-Dibenzylideneethylenediamine: Similar in structure but with a shorter ethylene backbone.
N,N’-Dimethyl-1,6-hexanediamine: Features dimethyl groups instead of benzylidene groups.
1,6-Hexanediamine: The parent compound without benzylidene groups.
Uniqueness: N,N’-Dibenzylidene-1,6-hexanediamine is unique due to its dual benzylidene groups, which impart distinct chemical reactivity and stability compared to its analogs. This uniqueness makes it valuable in specific synthetic and industrial applications.
Propriétés
Numéro CAS |
3009-40-3 |
|---|---|
Formule moléculaire |
C20H24N2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
N-[6-(benzylideneamino)hexyl]-1-phenylmethanimine |
InChI |
InChI=1S/C20H24N2/c1(9-15-21-17-19-11-5-3-6-12-19)2-10-16-22-18-20-13-7-4-8-14-20/h3-8,11-14,17-18H,1-2,9-10,15-16H2 |
Clé InChI |
WOEJOHJAOFCVCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NCCCCCCN=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


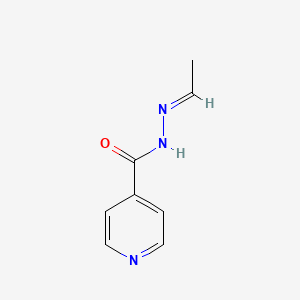
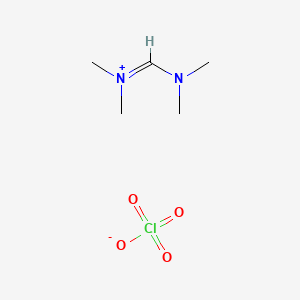
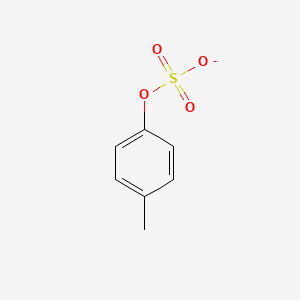
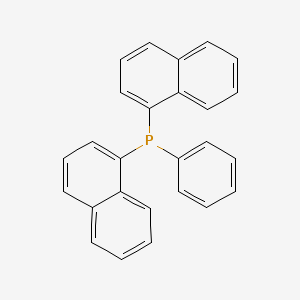
![(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14748288.png)
